![molecular formula C11H13NO B12943067 1',3'-Dihydrospiro[azetidine-3,2'-inden]-5'-ol](/img/structure/B12943067.png)
1',3'-Dihydrospiro[azetidine-3,2'-inden]-5'-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,3’-Dihydrospiro[azetidine-3,2’-inden]-5’-ol is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’-Dihydrospiro[azetidine-3,2’-inden]-5’-ol typically involves a multi-step process. One common method includes the cyclization of indene derivatives with azetidine precursors under controlled conditions. For instance, a three-component reaction involving triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry dimethoxyethane at room temperature can yield functionalized spirocyclic compounds .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1’,3’-Dihydrospiro[azetidine-3,2’-inden]-5’-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1’,3’-Dihydrospiro[azetidine-3,2’-inden]-5’-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1’,3’-Dihydrospiro[azetidine-3,2’-inden]-5’-ol exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Spiro[azetidine-2,3’-indoline]-2’,4-dione: Known for its potential in medicinal chemistry.
Spiro[cyclopentane-1,2’-inden]-2-enes: Used in the synthesis of functionalized spirocyclic compounds.
Uniqueness: 1’,3’-Dihydrospiro[azetidine-3,2’-inden]-5’-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
spiro[1,3-dihydroindene-2,3'-azetidine]-5-ol |
InChI |
InChI=1S/C11H13NO/c13-10-2-1-8-4-11(6-12-7-11)5-9(8)3-10/h1-3,12-13H,4-7H2 |
InChI Key |
ZIJQBZDMNRURCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CC13CNC3)C=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


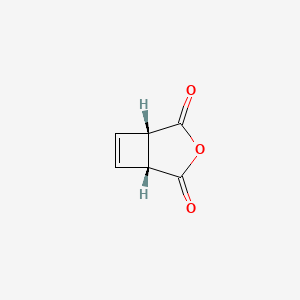
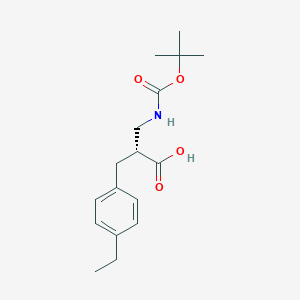
![1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one](/img/structure/B12942998.png)
![(3R,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B12943002.png)
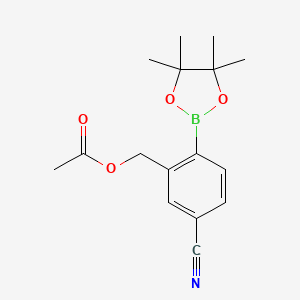
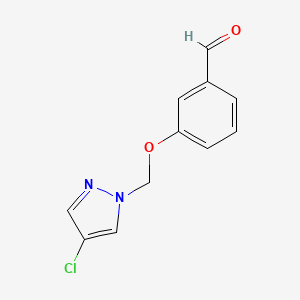

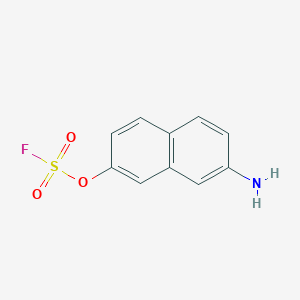
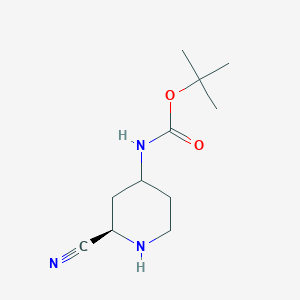
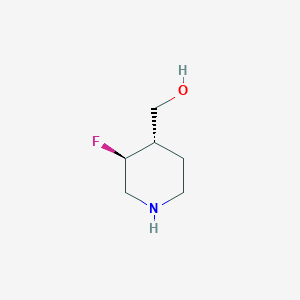
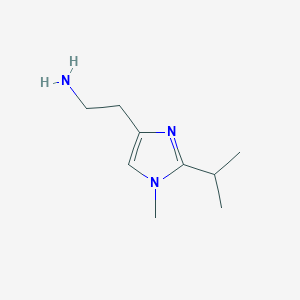
![Dispiro[2.0.2.1]heptane-7-acetic acid](/img/structure/B12943039.png)
![(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-amino-9,13-dimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-7,5'-oxolane]-2',6-dione](/img/structure/B12943041.png)
![tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B12943047.png)
